N-(4-methoxybenzyl)-2-{(2Z)-3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, an imine group, and methoxy and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves multiple steps. One common route includes the formation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The imine group is introduced via a condensation reaction between an amine and an aldehyde or ketone. The methoxy and methylphenyl groups are usually introduced through substitution reactions using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and catalysts are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the imine group to an amine.
Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups using appropriate nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can introduce new functional groups .
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The thiazolidinone ring and imine group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar in structure but lacks the thiazolidinone ring and imine group.
2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine: Shares some structural features but differs in functional groups and overall structure
Uniqueness
N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is unique due to its combination of a thiazolidinone ring, imine group, and methoxy and methylphenyl substituents.
Properties
Molecular Formula |
C21H23N3O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-methyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C21H23N3O3S/c1-14-4-8-16(9-5-14)23-21-24(2)20(26)18(28-21)12-19(25)22-13-15-6-10-17(27-3)11-7-15/h4-11,18H,12-13H2,1-3H3,(H,22,25) |
InChI Key |
MTHWACRWUOTEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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